REACTION_CXSMILES
|
OCC[N:4]1[C:8](=[O:9])[CH:7]([CH3:10])[S:6][CH:5]1[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1.N1C=CC=CC=1.S(Cl)(Cl)=O>C(Cl)Cl>[CH3:10][CH:7]1[S:6][CH:5]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)[NH:4][C:8]1=[O:9]
|
Name
|
3-(2-Hydroxyethyl)-5-methyl-2-(3-pyridyl)- thiazolidin-4-one
|
Quantity
|
18.75 g
|
Type
|
reactant
|
Smiles
|
OCCN1C(SC(C1=O)C)C=1C=NC=CC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
9.55 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with aqueous NaHCO3 and aqueous NaCl
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel and upon recrystallization from hexane-ether
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.11 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(NC(S1)C=1C=NC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.11 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 20.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |